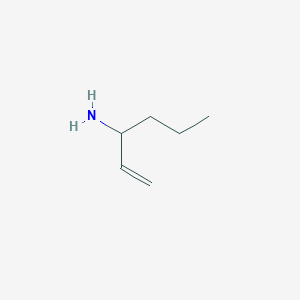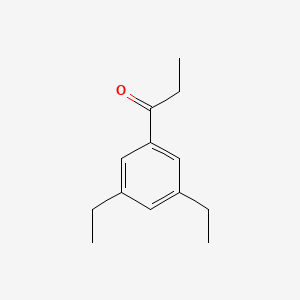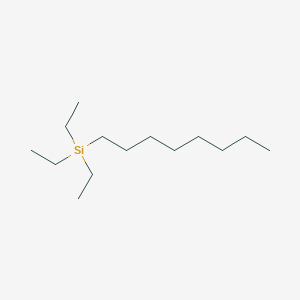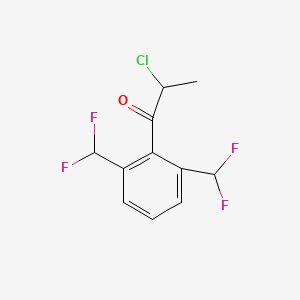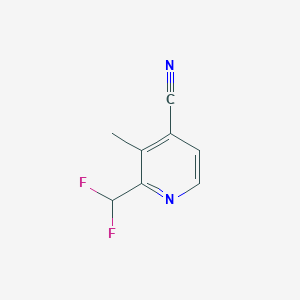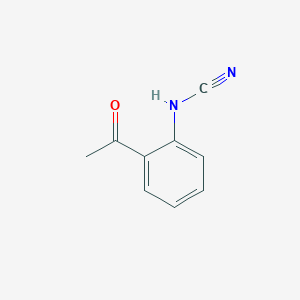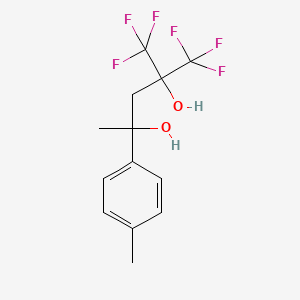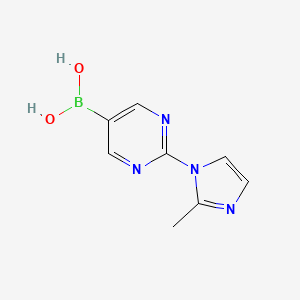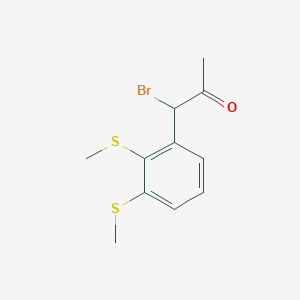
1-(2,3-Bis(methylthio)phenyl)-1-bromopropan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-Bis(methylthio)phenyl)-1-bromopropan-2-one is an organic compound characterized by the presence of bromine, methylthio groups, and a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Bis(methylthio)phenyl)-1-bromopropan-2-one typically involves the bromination of 1-(2,3-Bis(methylthio)phenyl)propan-2-one. The reaction is carried out using bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require efficient handling of bromine and appropriate safety measures due to the reactive nature of bromine. Continuous flow reactors could be employed to enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions: 1-(2,3-Bis(methylthio)phenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium thiolate or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane are typical oxidizing conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are standard reducing conditions.
Major Products Formed:
Nucleophilic Substitution: Products include 1-(2,3-Bis(methylthio)phenyl)-1-alkoxypropan-2-one or 1-(2,3-Bis(methylthio)phenyl)-1-thiopropan-2-one.
Oxidation: Products include sulfoxides or sulfones of the original compound.
Reduction: The major product is 1-(2,3-Bis(methylthio)phenyl)-1-bromopropan-2-ol.
科学研究应用
1-(2,3-Bis(methylthio)phenyl)-1-bromopropan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 1-(2,3-Bis(methylthio)phenyl)-1-bromopropan-2-one involves its interaction with biological molecules through its reactive bromine and methylthio groups. These functional groups can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
相似化合物的比较
1-(2,3-Bis(methylthio)phenyl)propan-2-one: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
1-(2,3-Bis(methylthio)phenyl)-1-chloropropan-2-one: Similar structure but with chlorine instead of bromine, leading to different reactivity and selectivity in chemical reactions.
1-(2,3-Bis(methylthio)phenyl)-1-iodopropan-2-one: Contains iodine, which is more reactive than bromine, making it suitable for different synthetic applications.
Uniqueness: 1-(2,3-Bis(methylthio)phenyl)-1-bromopropan-2-one is unique due to the presence of both bromine and methylthio groups, which confer distinct reactivity and potential for diverse chemical transformations. Its ability to undergo selective nucleophilic substitution and oxidation reactions makes it a valuable intermediate in organic synthesis.
属性
分子式 |
C11H13BrOS2 |
|---|---|
分子量 |
305.3 g/mol |
IUPAC 名称 |
1-[2,3-bis(methylsulfanyl)phenyl]-1-bromopropan-2-one |
InChI |
InChI=1S/C11H13BrOS2/c1-7(13)10(12)8-5-4-6-9(14-2)11(8)15-3/h4-6,10H,1-3H3 |
InChI 键 |
GGAQNRIPJOPMLF-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(C1=C(C(=CC=C1)SC)SC)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




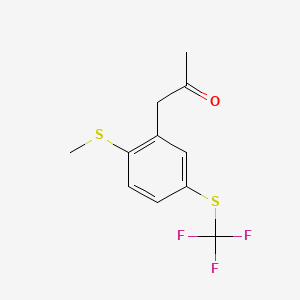
![{2-[(2-Fluorobenzyl)oxy]benzylidene}propanedinitrile](/img/structure/B14071221.png)

